4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one

Description

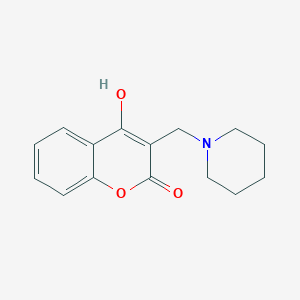

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

4-hydroxy-3-(piperidin-1-ylmethyl)chromen-2-one |

InChI |

InChI=1S/C15H17NO3/c17-14-11-6-2-3-7-13(11)19-15(18)12(14)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2 |

InChI Key |

ZZUCJGSOKDNIEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)O |

Origin of Product |

United States |

Preparation Methods

Classical One-Pot Tri-Component Reaction

The most widely reported method involves a Mannich reaction between 4-hydroxycoumarin , formaldehyde , and piperidine in ethanol or aqueous media. This procedure typically achieves yields of 75–90% under reflux conditions.

Procedure :

-

4-hydroxycoumarin (1 mmol) is dissolved in ethanol (5 mL).

-

Formaldehyde (37%, 1 mmol) and piperidine (1.2 mmol) are added sequentially.

-

The mixture is refluxed for 1–6 hours, cooled, and filtered to obtain the crude product.

-

Purification via crystallization (ethyl acetate/hexane) yields white crystalline 4-hydroxy-3-(piperidin-1-ylmethyl)-chromen-2-one .

Key Data :

Catalytic Enhancements with Nanoparticles

Barium silicate (BaSiO₃) nanoparticles improve reaction efficiency by activating aldehydes and stabilizing intermediates. This method achieves 90–95% yields in water.

Optimized Conditions :

Mechanistic Insight :

The reaction proceeds via:

-

Activation of formaldehyde by BaSiO₃ (Lewis acid sites).

-

Formation of an iminium ion intermediate with piperidine.

-

Nucleophilic attack by 4-hydroxycoumarin’s enolate, followed by keto–enol tautomerization.

Alternative Synthetic Approaches

Pechmann Condensation Followed by Functionalization

4-Hydroxycoumarin precursors are synthesized via Pechmann condensation of phenol and malonic acid in the presence of ZnCl₂/POCl₃, followed by Mannich functionalization.

Steps :

-

Pechmann Reaction :

-

Mannich Reaction :

Advantages :

Ultrasound-Assisted Synthesis

Ultrasound irradiation reduces reaction times to 15–30 minutes by enhancing mass transfer. Yields remain comparable to classical methods (80–85%).

Conditions :

Structural and Analytical Characterization

Spectroscopic Confirmation

Computational Validation

-

ADMET Predictions :

-

Docking Studies : Piperidine’s amine group interacts with acetylcholinesterase (AChE) via hydrogen bonding, suggesting neuropharmacological potential.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity Issues

Uncatalyzed reactions may yield bis-coumarins (e.g., 3,3′-(phenylmethylene)bis(4-hydroxy-2H-chromen-2-one)) as byproducts. Strategies to mitigate this include:

Solvent and Temperature Effects

-

Aqueous Media : Prevents bis-coumarin formation but may require higher temperatures (80–100°C).

-

Organic Solvents : Accelerate reactions but reduce yields due to side reactions (e.g., acetonitrile → 40% yield).

Industrial and Environmental Considerations

Green Chemistry Metrics

Chemical Reactions Analysis

Key Reaction Parameters

-

Catalysts : Oxalic acid (0.28 mmol) or barium silicate nanoparticles (0.28 mg) are effective catalysts.

-

Solvents : Polar protic solvents, particularly aqueous media , yield optimal results (85% yield) . Non-polar solvents or solvent-free conditions lead to lower yields.

-

Reaction Conditions : Room temperature or mild heating, depending on the catalyst and solvent.

| Parameter | Optimal Value |

|---|---|

| Catalyst (oxalic acid) | 0.28 mmol |

| Catalyst (BaSiO₃ NPs) | 0.28 mg |

| Solvent | Aqueous medium |

Mechanism

The reaction proceeds via nucleophilic attack of the enolate form of 4-hydroxycoumarin on the aldehyde, followed by condensation with piperidine. The catalyst facilitates deprotonation and stabilization of intermediates .

Scope of Substrates

The synthesis tolerates a wide range of aromatic aldehydes and amines:

-

Aldehydes : Electron-withdrawing groups (e.g., chloro, nitro) enhance reactivity, while electron-donating groups (e.g., methoxy) reduce yields .

-

Amines : Piperidine is most commonly used, but pyrrolidine and other cyclic amines also participate .

Examples of Derivatives

Acylated Derivatives

The compound can undergo C-acylation at the 3-position using acid chlorides and bases like piperidine. This reaction is facilitated by ultrasound and proceeds via enolate formation .

Mechanism of Acylation

-

Deprotonation : The hydroxyl group is deprotonated, forming an alcoholate anion.

-

Enolate Formation : Mesomeric stabilization of the enolate allows nucleophilic attack.

-

Acyl Transfer : Reaction with acid chlorides introduces acyl groups at the 3-position.

Chemical Stability and Reactivity

-

Hydrolysis : The chromenone ring is stable under acidic conditions but may undergo hydrolysis under strong basic conditions.

-

Electrophilic Substitution : The phenolic hydroxyl group directs electrophilic attack to the para position.

-

Oxidation : Susceptible to oxidation at the 3-position due to the enolizable hydrogen.

Spectroscopic Characterization

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one, with the molecular formula and a molecular weight of approximately 273.33 g/mol, belongs to the class of chromones. The presence of the hydroxyl group at the 4-position and the piperidinyl substituent at the 3-position are critical for its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have demonstrated its ability to inhibit growth in both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown cytotoxic effects against several cancer cell lines, including those associated with leukemia and myeloma .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. The compound has shown promise in targeting β-amyloid plaques, which are characteristic of Alzheimer's pathology. Its derivatives have been evaluated for their binding affinities to these plaques, indicating potential as diagnostic agents for early detection .

Table: Summary of Biological Evaluations

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate various signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperidine-Substituted Coumarins

The substitution pattern on the coumarin core significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

- Piperidine Modifications : Methylation of the piperidine ring (e.g., 4-methylpiperidinyl in CAS 307507-19-3) increases steric hindrance and lipophilicity, which could influence membrane permeability .

Biological Activity

4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one, a chromone derivative, has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-hydroxycoumarin with piperidine derivatives in the presence of catalysts like barium silicate nanoparticles. This method has shown high yields and efficiency in producing the desired compound under environmentally friendly conditions .

Key Structural Features:

- Molecular Formula: C15H17NO3

- Molecular Weight: 273.30 g/mol

- Functional Groups: Hydroxy, piperidine, and chromone moieties contribute to its biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant inhibitory effects on inflammatory gene expression. In vitro studies demonstrated its ability to inhibit TLR3-induced expression of pro-inflammatory cytokines such as IL-6 and CIG5 in human small airway epithelial cells (hSAECs). The compound showed IC50 values in the submicromolar range, indicating potent activity against these inflammatory markers .

| Compound | IC50 (μM) against IL-6 | IC50 (μM) against CIG5 |

|---|---|---|

| This compound | 0.28 | 0.31 |

| Positive Control | 0.92 | 1.02 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In studies involving prostate cancer cell lines (PC3 and DU145), it exhibited dose-dependent cytotoxicity. The compound induced apoptosis and cell cycle arrest, demonstrating its effectiveness as an anticancer agent .

Case Study: Prostate Cancer Cell Lines

- Cell Line: PC3

- IC50 at 24h: 40.1 μg/mL

- IC50 at 48h: 27.05 μg/mL

- IC50 at 72h: 26.43 μg/mL

- Cell Line: DU145

- IC50 at 24h: 98.14 μg/mL

- IC50 at 48h: 62.5 μg/mL

- IC50 at 72h: 41.85 μg/mL

The mechanism through which this compound exerts its biological effects is multifaceted:

- Inhibition of Inflammatory Pathways: The compound inhibits TLR3 signaling pathways, leading to decreased expression of inflammatory cytokines.

- Induction of Apoptosis in Cancer Cells: It promotes chromatin condensation and DNA damage in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a chromen-2-one scaffold. Reaction conditions such as temperature (57–63°C), catalyst selection (e.g., HCl, H₃PO₄), and reaction time (4–24 hours) significantly impact yield and purity. For example, catalytic hydrogenation or nucleophilic substitution under basic conditions can introduce the piperidinylmethyl group at the C3 position of the chromenone core. Optimization requires monitoring via gas chromatography (GC) or HPLC to assess intermediate stability and byproduct formation .

Q. What spectroscopic and crystallographic techniques are recommended for structural elucidation?

- Methodological Answer :

- X-ray Diffraction (XRD) : Use SHELX software for refinement, leveraging high-resolution data to resolve bond lengths and angles. SHELXL is preferred for small-molecule refinement due to its robustness in handling twinned crystals or high-symmetry space groups .

- Spectroscopy : FT-IR for functional group analysis (e.g., hydroxy and carbonyl stretches), ¹H/¹³C NMR for substituent assignment, and mass spectrometry (HRMS) for molecular weight confirmation. Vibrational spectra combined with DFT calculations enhance structural validation .

Q. How can computational methods like DFT aid in understanding the compound's electronic and steric properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals (HOMO-LUMO). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts), which are critical for crystallographic packing and solubility studies. These methods cross-validate experimental data to resolve ambiguities in tautomeric forms or conformational flexibility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water; for eye exposure, flush with saline solution. Store in sealed containers at controlled temperatures (20–25°C) away from oxidizers. Waste disposal must comply with local regulations for halogenated or nitrogen-containing organics .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?

- Methodological Answer : Cross-validate results using complementary techniques. For example, if NMR signals overlap, employ 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations. If DFT-predicted vibrational frequencies deviate from FT-IR data, re-optimize the computational model with solvent effects or higher basis sets (e.g., B3LYP/6-311++G**). Crystallographic data from SHELXL refinement can arbitrate conflicts in bond geometry .

Q. What strategies optimize synthetic yield when encountering low purity or byproduct formation?

- Methodological Answer :

- Catalyst Screening : Test acid/base catalysts (e.g., H₂SO₄ vs. K₂CO₃) to minimize side reactions.

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

- Reaction Monitoring : Employ in-situ FT-IR or GC-MS to terminate reactions at optimal conversion points, avoiding decomposition of sensitive intermediates .

Q. How should XRD data be processed in SHELX for accurate determination of hydrogen-bonding networks?

- Methodological Answer : After data collection, use SHELXL for refinement with the

AFIXcommand to constrain hydrogen atoms. Analyze the.resfile to identify hydrogen-bond donors/acceptors (e.g., O–H⋯O/N interactions). Validate using thePLATONsoftware for topology analysis. For twinned crystals, apply theTWINandBASFcommands to refine twin fractions .

Q. How do structural modifications on the piperidine ring influence the compound's bioactivity or binding affinity?

- Methodological Answer : Introduce substituents (e.g., methyl, chloro, or phenyl groups) at the piperidine nitrogen or adjacent carbons. Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Synthesize analogs via reductive amination or Suzuki coupling, and validate activity via in vitro assays (e.g., enzyme inhibition or cellular uptake studies). Correlate steric/electronic effects with potency using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.